![molecular formula C27H40NO2+ B14210090 Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- CAS No. 824432-36-2](/img/structure/B14210090.png)
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- is a chemical compound belonging to the pyridinium class of compounds. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its complex structure, which includes a pyridinium ring substituted with an octyl chain and a butoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- typically involves multiple steps. The starting materials include pyridine, octyl bromide, and 4-(2-methylpropyl)phenyl butyrate. The synthesis can be summarized as follows:
Alkylation of Pyridine: Pyridine is reacted with octyl bromide in the presence of a base such as potassium carbonate to form 1-octylpyridinium bromide.
Esterification: 4-(2-methylpropyl)phenyl butyrate is synthesized by reacting 4-(2-methylpropyl)phenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The final step involves the coupling of 1-octylpyridinium bromide with 4-(2-methylpropyl)phenyl butyrate in the presence of a base such as sodium hydride to form Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It can also inhibit specific enzymes and proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Uniqueness
Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long octyl chain and butoxy group attached to a phenyl ring make it different from other pyridinium compounds, providing unique reactivity and applications.
Propiedades
Número CAS |
824432-36-2 |
|---|---|
Fórmula molecular |
C27H40NO2+ |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
8-pyridin-1-ium-1-yloctyl 3-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C27H40NO2/c1-23(2)21-25-13-15-26(16-14-25)24(3)22-27(29)30-20-12-7-5-4-6-9-17-28-18-10-8-11-19-28/h8,10-11,13-16,18-19,23-24H,4-7,9,12,17,20-22H2,1-3H3/q+1 |
Clave InChI |
XRLBFPUVMVOYFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


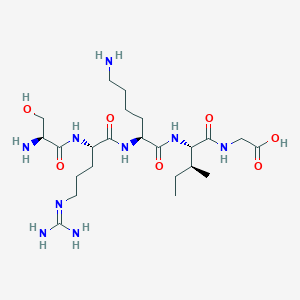
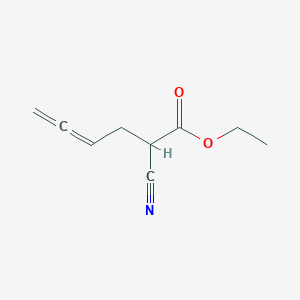
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
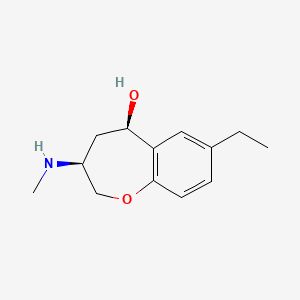
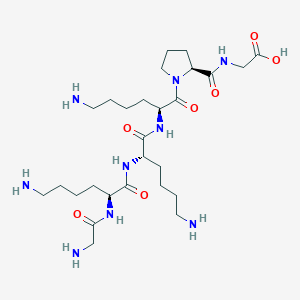

![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
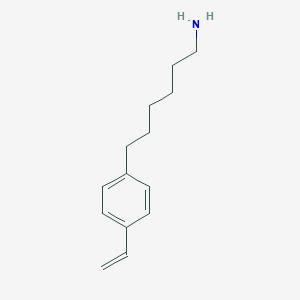
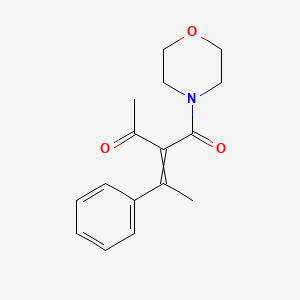
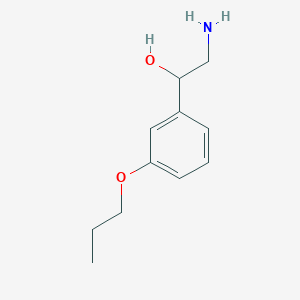
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
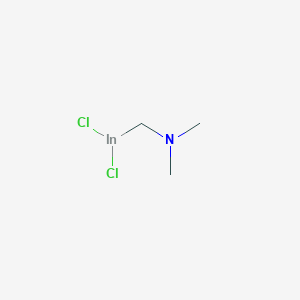
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
